molecular formula C13H13N3O3S B5834398 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5834398
M. Wt: 291.33 g/mol
InChI Key: KETKXFQRVOCADB-UHFFFAOYSA-N
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Description

Thiadiazoles and benzodioxines are classes of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry and material science. The specific compound likely shares some of these properties due to its structural components.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of specific reagents to introduce functional groups. For example, derivatives of 1,3,4-thiadiazole have been synthesized through reactions involving hydrazinecarbothioamide and subsequent dehydrosulfurization, achieving yields up to 84% (Pavlova et al., 2022). These methods might be relevant for synthesizing the core thiadiazole structure of the compound .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives depends on their specific structure and the target biological system. For example, some 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the synthesis and study of new derivatives with potential biological activities. The development of novel and promising fungicides and bactericides is still an urgent task .

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-2-11-15-16-13(20-11)14-12(17)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETKXFQRVOCADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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